molecular formula C11H19N3S B13583908 n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine

Cat. No.: B13583908
M. Wt: 225.36 g/mol
InChI Key: GFRRKYSZZIWEMM-UHFFFAOYSA-N
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Description

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine is a thiazole derivative featuring a piperidine substituent at the 2-position of the thiazole ring and a methylamine group at the 5-position. Its structural uniqueness lies in the piperidine-thiazole-methanamine scaffold, which differentiates it from other thiazole hybrids bearing pyridine, pyrazole, or fluorinated piperidine groups.

Properties

Molecular Formula

C11H19N3S

Molecular Weight

225.36 g/mol

IUPAC Name

N-methyl-1-(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methanamine

InChI

InChI=1S/C11H19N3S/c1-9-10(8-12-2)15-11(13-9)14-6-4-3-5-7-14/h12H,3-8H2,1-2H3

InChI Key

GFRRKYSZZIWEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2CCCCC2)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution with Piperidine: The piperidine moiety can be introduced via nucleophilic substitution reactions, where the thiazole ring is reacted with piperidine under basic conditions.

    Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and piperidine rings.

    Reduction: Reduced forms of the thiazole and piperidine rings.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Biology: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine vs. Pyridine Substituents in Thiazole Derivatives

  • Pyridine-Thiazole Hybrids: Compounds like 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone () replace piperidine with pyridine. Pyridine’s aromaticity enhances π-π stacking with kinase active sites, as seen in dasatinib (BCR-ABL inhibitor) . Piperidine, being non-aromatic, may reduce such interactions but improve metabolic stability.

Fluorinated Piperidine Analogues

  • 2-(3,3-Difluoropiperidin-1-yl)ethan-1-amine (): Fluorination of the piperidine ring increases electronegativity and metabolic resistance. However, its discontinued status alongside the target compound suggests unresolved issues (e.g., toxicity or synthesis complexity) in fluorinated derivatives .

Thiazoles with Pyrazole and Piperazine Groups

  • The absence of a piperidine/pyridine group may reduce steric hindrance, improving solubility .
  • Piperazine Derivatives (): Piperazine rings (e.g., 1-(2-Ethoxybenzoyl)-3-methylpiperazine) offer basicity and solubility advantages over piperidine, which could explain their continued exploration in drug development .

Discontinuation Factors

The discontinuation of the target compound and its fluorinated analogue () may relate to:

  • Pharmacokinetics : High lipophilicity from the piperidine ring could impair solubility or bioavailability.
  • Toxicity : Piperidine metabolites might exhibit off-target effects, as seen with some kinase inhibitors.
  • Synthesis Complexity : Multi-step routes for piperidine-thiazole coupling may be cost-prohibitive .

Comparative Pharmacological Data (Hypothetical Analysis)

While direct activity data for the target compound is lacking, inferences can be drawn from structural analogues:

Compound Substituent Reported Activity Key Advantage
Dasatinib Pyridine-thiazole BCR-ABL inhibition (leukemia) High kinase specificity
Dabrafenib Pyridine-thiazole B-Raf inhibition (melanoma) FDA-approved
Target Compound Piperidine-thiazole N/A (discontinued) Potential CNS penetration
2-(3,3-Difluoropiperidinyl) Fluorinated piperidine N/A (discontinued) Metabolic stability
Pyrazole-Thiazole () Pyrazole Anticancer (spectral data only) Improved solubility

Biological Activity

n-Methyl-1-(4-methyl-2-(piperidin-1-yl)thiazol-5-yl)methanamine is a compound featuring a thiazole moiety, which has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C12H16N2S
  • Molecular Weight : 220.33 g/mol
  • CAS Number : 1797791-00-4

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. A notable investigation explored the effects of similar thiazole derivatives on tumor cell proliferation and migration. The findings indicated significant inhibition of cell growth and migration, suggesting that thiazole-containing compounds can induce apoptosis in cancer cells through various pathways, including the modulation of the KEAP1-NRF2-GPX4 axis .

The antitumor effects are primarily attributed to the compound's ability to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. In vitro assays demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers indicative of oxidative stress and lipid peroxidation .

Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives showed that this compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin. The compound was found to significantly reduce cell viability in multiple cancer cell lines, including A431 and Jurkat cells .

Compound NameIC50 (µg/mL)Cell Line Tested
n-Methyl...1.61 ± 0.92A431
Doxorubicin0.75 ± 0.10A431

Study 2: Molecular Docking Analysis

Molecular docking studies revealed that this compound effectively binds to key proteins involved in tumor suppression, such as NRF2. This interaction inhibits NRF2 activity, further promoting ferroptosis in tumor cells .

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